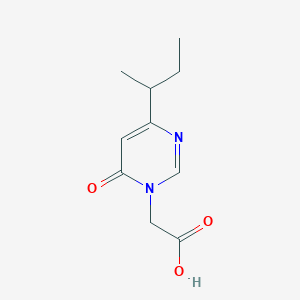
2-(4-(sec-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Descripción general
Descripción
2-(4-(sec-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-(sec-butyl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical formula for this compound is . Its structure features a pyrimidine ring substituted with a sec-butyl group and an acetic acid moiety, which may influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of pyrimidine have shown significant activity against various cancer cell lines. In vitro assays demonstrated that certain pyrimidine analogs inhibited cell migration and invasion in metastatic breast cancer models, suggesting that they may interfere with cellular pathways involved in tumor metastasis .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine A | MDA-MB-231 (Breast) | 5.0 | Inhibition of cell migration |
| Pyrimidine B | A549 (Lung) | 8.0 | Induction of apoptosis |
| Pyrimidine C | HeLa (Cervical) | 3.5 | Inhibition of angiogenesis |
Antimicrobial Activity
The antimicrobial efficacy of related pyrimidine compounds has also been documented. For example, studies have indicated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyrimidine Derivative X | Staphylococcus aureus | 16 µg/ml |
| Pyrimidine Derivative Y | Escherichia coli | 32 µg/ml |
| Pyrimidine Derivative Z | Candida albicans | 8 µg/ml |
Case Studies
A notable study investigated the effects of a related pyrimidine compound on tumor growth in vivo using chick chorioallantoic membrane assays. The results indicated that the compound effectively inhibited angiogenesis and reduced tumor size, suggesting potential therapeutic applications in cancer treatment .
Another case study focused on the antimicrobial properties of pyrimidine derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as promising candidates for developing new antibiotics, particularly in light of rising antibiotic resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications to the sec-butyl group or the acetic acid moiety can significantly influence the compound's potency and selectivity for specific biological targets. Research has shown that substituents on the pyrimidine ring can enhance binding affinity to target proteins involved in cancer progression or microbial resistance mechanisms .
Propiedades
IUPAC Name |
2-(4-butan-2-yl-6-oxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-7(2)8-4-9(13)12(6-11-8)5-10(14)15/h4,6-7H,3,5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGWHPYLPMJCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















